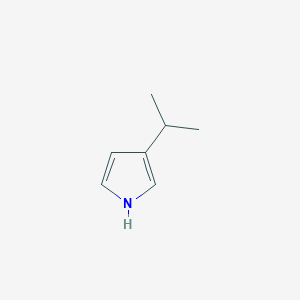

3-isopropyl-1H-pyrrole

Description

Significance of Pyrrole (B145914) Scaffolds in Organic Chemistry

Pyrrole and its derivatives are fundamental building blocks in the synthesis of more complex molecules, including many natural products and pharmaceuticals. numberanalytics.comresearchgate.netresearchgate.net The pyrrole nucleus is present in vital biological molecules such as heme, chlorophyll, and vitamin B12, underscoring its profound importance in nature. atamanchemicals.com In medicinal chemistry, the pyrrole scaffold is a common feature in drugs with a wide range of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory agents. researchgate.netmdpi.comrsc.org The versatility of the pyrrole ring allows for the introduction of various substituents, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired biological activities or material properties. researchgate.netrsc.org

Academic Context of 3-isopropyl-1H-pyrrole in Synthetic and Mechanistic Studies

Within the vast landscape of pyrrole chemistry, this compound serves as a valuable model compound for investigating the influence of alkyl substituents on the reactivity and properties of the pyrrole ring. The isopropyl group at the 3-position introduces specific steric and electronic effects that are of interest in mechanistic studies of electrophilic substitution and other reactions characteristic of pyrroles. Research involving this compound often focuses on developing new synthetic methodologies for the preparation of substituted pyrroles and understanding how the position and nature of substituents direct the course of chemical transformations. cdnsciencepub.comresearchgate.net

Historical Development of Pyrrole Chemistry Relevant to this compound Research

The history of pyrrole chemistry dates back to 1834, when it was first isolated from coal tar and bone oil. numberanalytics.comnumberanalytics.com Early research focused on understanding the fundamental reactivity of the parent pyrrole molecule. A significant breakthrough was the discovery of the Paal-Knorr pyrrole synthesis, which provided a general method for constructing the pyrrole ring. Over the years, numerous other synthetic methods have been developed, allowing for the preparation of a wide variety of substituted pyrroles. benthamdirect.com The investigation of the polymerization of pyrrole, leading to the discovery of "pyrrole black" in 1915, laid the groundwork for the development of conducting polymers. researchgate.net The Friedel-Crafts alkylation of pyrroles, a key reaction for introducing groups like isopropyl, has been a subject of study to understand the regioselectivity of such substitutions. cdnsciencepub.comresearchgate.net This historical progression has paved the way for the synthesis and study of specific derivatives like this compound.

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-6(2)7-3-4-8-5-7/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCXAZNRWJRKHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Isopropyl 1h Pyrrole and Its Precursors

Classical Approaches to Pyrrole (B145914) Ring Formation Applied to Isopropyl Substitution

Classical methods for pyrrole synthesis, many of which were discovered in the late 19th century, remain fundamental in organic synthesis. wikipedia.orgwikipedia.org These reactions typically involve the condensation of acyclic precursors to form the five-membered heterocyclic ring. The introduction of an isopropyl group at the 3-position requires the strategic placement of this substituent on one of the starting materials.

Paal-Knorr Condensation and Analogous Routes

The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing pyrroles. wikipedia.orgorganic-chemistry.org It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), usually under neutral or weakly acidic conditions. organic-chemistry.org The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.org

To synthesize 3-isopropyl-1H-pyrrole via this route, the required precursor would be an isopropyl-substituted 1,4-dicarbonyl compound. Specifically, 3-isopropyl-2,5-hexanedione would react with ammonia to furnish the target molecule.

Reaction Scheme: Paal-Knorr Synthesis of this compound

3-isopropyl-2,5-hexanedione + NH₃ → this compound + 2 H₂O

A variety of catalysts can be employed to facilitate the Paal-Knorr reaction, including protic acids like acetic acid and Lewis acids. organic-chemistry.orgmdpi.com Modern variations have introduced milder and more efficient catalysts. For instance, scandium(III) triflate has been shown to be highly effective, researchgate.net and iron(III) chloride in water provides an environmentally benign option. organic-chemistry.org While these specific examples may not have been reported for this compound itself, the methodology is directly applicable.

A related approach uses 3-hydroxy-2-pyrones as masked 1,4-dicarbonyl compounds, which can react with primary amines to form N-substituted pyrrole carboxylic acid derivatives. acs.orgpolimi.it This method expands the scope of accessible pyrrole structures from readily available starting materials.

Hantzsch Pyrrole Synthesis and Derivatives

The Hantzsch pyrrole synthesis is another classical method that involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.org The mechanism involves the initial formation of an enamine from the β-ketoester and amine, which then attacks the α-haloketone. Subsequent cyclization and elimination lead to the substituted pyrrole. wikipedia.org

For the synthesis of a 3-isopropyl-substituted pyrrole, the isopropyl group would need to be present on either the β-ketoester or the α-haloketone. For example, reacting ethyl 4-methyl-3-oxopentanoate (B1262298) (a β-ketoester with an isopropyl group) with chloroacetone (B47974) and ammonia would be a potential route to a pyrrole bearing an isopropyl group. A generalized version of the Hantzsch synthesis has been developed that allows for the creation of highly substituted pyrroles and has been applied in the synthesis of complex molecules like atorvastatin. rsc.org

Knorr Pyrrole Synthesis and Related Methodologies

The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester or other compound with an active methylene (B1212753) group. wikipedia.org A significant challenge is the instability of α-amino-ketones, which tend to self-condense. wikipedia.org Therefore, they are typically generated in situ, often from the corresponding α-oximino-ketone by reduction with zinc in acetic acid. wikipedia.org

To apply this to this compound, one would require an appropriately substituted α-amino-ketone or β-ketoester. For instance, the condensation of 1-amino-3-methyl-2-butanone with a suitable β-dicarbonyl compound could lead to the desired 3-isopropylpyrrole derivative. The Knorr synthesis has been used to prepare various 3-acetyl-substituted pyrroles, including a derivative with an isopropyl group at the 4-position. sioc-journal.cn A recent catalytic version employs a manganese catalyst for the dehydrogenative coupling of amino alcohols with keto esters, offering a more modern and efficient approach. organic-chemistry.org

Modern and Advanced Synthetic Strategies for this compound

Recent advancements in synthetic methodology have introduced powerful new ways to construct the pyrrole ring, often with greater efficiency, selectivity, and functional group tolerance than classical methods. These strategies frequently rely on transition metal catalysis or elegant domino reaction sequences. researchgate.net

Transition Metal-Catalyzed Cyclization Reactions

Transition metals, particularly palladium, gold, rhodium, and indium, are potent catalysts for a wide array of organic transformations, including the synthesis of heterocycles like pyrroles. researchgate.netmdpi.commdpi.com These reactions often proceed through mechanisms involving the activation of alkynes, allenes, or C-H bonds. mdpi.commdpi.com

One notable example is the indium(III)-catalyzed intramolecular cyclization of homopropargyl azides. This method has been successfully used to synthesize 2-butyl-5-isopropyl-1H-pyrrole in a 65% yield from the corresponding azide (B81097) precursor, demonstrating its utility for creating alkyl-substituted pyrroles. acs.org

Table 1: Indium-Catalyzed Synthesis of 2-Butyl-5-isopropyl-1H-pyrrole acs.org

| Precursor | Catalyst | Solvent | Temperature | Time | Yield |

|---|

Another powerful technique is the Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an activated alkene. nih.gov This method is highly versatile for producing various substituted pyrroles. To generate a 3-isopropylpyrrole, an alkene precursor bearing an isopropyl group, such as 4-methyl-1-penten-2-one, could theoretically be used.

Furthermore, iron(III) chloride has been used as an inexpensive and effective catalyst for the synthesis of tetrasubstituted pyrroles. One study describes the synthesis of ethyl 1-benzyl-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylate from β-nitrostyrene and ethyl 4-methylpent-2-ynoate in ethanol, showcasing a modern multicomponent approach. jmchemsci.com

Domino and Cascade Reactions Leading to this compound

Domino or cascade reactions are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. acs.orgorganic-chemistry.org This approach aligns with the principles of green chemistry by reducing steps, solvent use, and waste. organic-chemistry.orgacs.org

Several domino reactions have been developed for pyrrole synthesis. acs.orgorganic-chemistry.orgnih.gov For instance, a three-component annulation reaction using α-silylaryl triflates, Schiff bases, and alkynes has been reported to produce polysubstituted pyrroles in good yields under metal-free conditions. acs.orgnih.gov While a specific synthesis of this compound using this method is not detailed, the modular nature of multicomponent reactions suggests it could be adapted by choosing the appropriate alkyne and Schiff base precursors. Another domino approach involves the reaction of (E)-β-bromonitrostyrenes with enaminones in water, providing rapid and high-yielding access to trisubstituted pyrroles. organic-chemistry.orgacs.org The applicability to this compound would depend on the synthesis of an enaminone carrying the isopropyl substituent.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and developing new, more efficient synthetic routes. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and the isolation of intermediates, as well as computational methods like Density Functional Theory (DFT) calculations.

In the context of Friedel-Crafts isopropylation of pyrrole derivatives, mechanistic investigations have shed light on the factors controlling regioselectivity. It has been proposed that the Lewis acid catalyst complexes with the carbonyl group of a 2-substituted pyrrole, which deactivates the ring towards electrophilic attack. The extent of deactivation is position-dependent, with the C4 position being less deactivated than the C3 and C5 positions, leading to the formation of the 4-isopropyl product. cdnsciencepub.com Further studies have also explored the possibility of product rearrangement under alkylation conditions. cdnsciencepub.com

For pyrrole syntheses that involve the construction of the ring, such as the Paal-Knorr reaction, the mechanism is generally understood to involve the condensation of a 1,4-dicarbonyl compound with a primary amine to form a di-imine intermediate, followed by cyclization and dehydration. nih.gov In the context of synthesizing a this compound via this method, the 1,4-dicarbonyl precursor would need to be appropriately substituted. DFT calculations have been used to support the proposed reaction pathway in related multicomponent reactions that yield β-substituted pyrroles. researchgate.net

Mechanistic studies of modern transition-metal-catalyzed C-H functionalization reactions are also of great importance. For example, in the rhodium-catalyzed synthesis of pyrroles from enamines and alkynes, it has been proposed that the reaction can proceed through either an allylic sp³ C-H activation or a vinylic sp² C-H activation, depending on the substituents on the enamine. acs.org While not directly leading to this compound, these studies provide fundamental insights into the reactivity of C-H bonds in pyrrole precursors.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an increasingly important area of research, driven by the need for more sustainable and environmentally friendly chemical processes. semanticscholar.org Key principles of green chemistry include the use of renewable feedstocks, the reduction of waste, the use of safer solvents and reagents, and the development of energy-efficient processes. rsc.org

One of the most significant advances in the green synthesis of pyrroles is the development of cascade reactions that combine multiple synthetic steps into a single pot, thereby reducing the need for intermediate purification and minimizing solvent waste. nih.govresearchgate.net For example, a cascade synthesis of N-aryl pyrroles from nitroarenes has been developed using a homogeneous iron catalyst. nih.govrsc.org This process involves the reduction of the nitro group to an amine, followed by a Paal-Knorr condensation with a 1,4-dicarbonyl compound. The use of an earth-abundant and low-toxicity metal like iron, along with green reductants such as formic acid or molecular hydrogen, makes this a highly sustainable method. nih.govrsc.org To synthesize a 3-isopropyl-N-aryl-pyrrole, one would utilize a 2-isopropyl-1,4-dicarbonyl compound in this reaction.

The use of alternative reaction media, such as water or ionic liquids, is another important aspect of green pyrrole synthesis. semanticscholar.org The Paal-Knorr reaction, a cornerstone of pyrrole synthesis, can often be carried out in water, which is a significant improvement over traditional organic solvents. organic-chemistry.org Furthermore, the development of catalyst-free or metal-free reaction conditions is highly desirable. For instance, catalyst-free protocols for the direct regiospecific synthesis of β-(C3)-substituted pyrroles have been developed, proceeding under open-flask conditions with high atom economy. researchgate.net

The use of microwave and ultrasound activation can also contribute to greener synthetic protocols by reducing reaction times and energy consumption. semanticscholar.org These techniques have been applied to various pyrrole syntheses, often leading to higher yields and cleaner reactions.

Table 3: Application of Green Chemistry Principles in Pyrrole Synthesis

| Green Chemistry Principle | Application in Pyrrole Synthesis |

| Atom Economy | Multicomponent and cascade reactions that incorporate all or most of the atoms from the starting materials into the final product. researchgate.netresearchgate.net |

| Use of Safer Solvents | Performing reactions in water or other environmentally benign solvents. semanticscholar.orgorganic-chemistry.org |

| Use of Renewable Feedstocks | Development of synthetic routes from bio-based starting materials. |

| Catalysis | Employing catalysts, particularly those based on earth-abundant and non-toxic metals like iron, to enable efficient and selective transformations. nih.govrsc.orgresearchgate.net |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation to reduce reaction times and energy input. semanticscholar.org |

| Reduction of Derivatives | Avoiding the use of protecting groups to simplify synthetic sequences and reduce waste. researchgate.net |

Reactivity and Chemical Transformations of 3 Isopropyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

Electrophilic aromatic substitution is a cornerstone of pyrrole chemistry, and 3-isopropyl-1H-pyrrole is expected to readily undergo such reactions. The substitution pattern is a result of the interplay between the inherent reactivity of the pyrrole ring, which favors attack at the C2 and C5 positions, and the directing effect of the 3-isopropyl group.

Halogenation Studies

The introduction of halogen atoms onto the pyrrole ring is a fundamental transformation. While specific studies on the direct halogenation of this compound are not extensively documented in the reviewed literature, studies on related substituted pyrroles provide valuable insights. For instance, the bromination of N-acylpyrroles often shows a preference for the C4 and C5 positions. acs.org In the case of 3-substituted pyrroles, the outcome of halogenation would be influenced by the electronic nature of the existing substituent. For this compound, electrophilic attack would be anticipated to occur at the C5 position, which is sterically less hindered than the C2 position and is activated by the isopropyl group. Halogenation can also be achieved through halodecarboxylation of corresponding carboxylic acids, which proceeds via an ipso-substitution mechanism. acs.org

Research on the bromination of N-arylglycines, precursors to certain substituted pyrroles, has been conducted. For example, N-(2-isopropylphenyl)glycine has been successfully brominated using bromine. rsc.org While not a direct halogenation of the pyrrole ring itself, it demonstrates the feasibility of introducing halogens in molecules containing the isopropylphenyl moiety which can be precursors to halogenated this compound derivatives.

Nitration and Sulfonation Reactions

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. These functional groups are valuable for further synthetic modifications.

Studies on the nitration of 1-(triisopropylsilyl)-1H-pyrrole have shown that the reaction proceeds with high regioselectivity, yielding 3-nitro-1-(triisopropylsilyl)-1H-pyrrole. researchgate.net The bulky triisopropylsilyl group on the nitrogen atom sterically hinders the C2 and C5 positions, directing the electrophile to the C3 (and C4) position. This suggests that direct nitration of this compound would likely lead to substitution at the C5 position, and potentially the C2 position, depending on the reaction conditions and the steric influence of the isopropyl group. A related compound, 2-isopropyl-3-nitro-1H-pyrrole, is commercially available, indicating the accessibility of nitrated isopropyl-substituted pyrroles. bldpharm.com

The sulfonation of pyrrole and its N-methyl derivative has been found to yield 3-sulfonated products, challenging older textbook examples that suggested C2-sulfonation. researchgate.net This preference for the 3-position is also observed in the sulfonation of 1-(phenylsulfonyl)pyrrole (B93442). researchgate.net These findings imply that the sulfonation of this compound would likely occur at the C5 position.

Acylation and Alkylation Reactions

Friedel-Crafts acylation and alkylation are pivotal methods for the formation of carbon-carbon bonds on the pyrrole ring.

Acylation of pyrroles can be achieved using various acylating agents in the presence of a Lewis acid catalyst. researchgate.net The acylation of 1-(phenylsulfonyl)pyrrole has been shown to be highly regioselective, favoring the 3-position. cdnsciencepub.com In a study on the synthesis of pyrrole-based HMG-CoA reductase inhibitors, a substituted 1-isopropyl-3-phenyl-1H-pyrrole was successfully formylated at the 2-position under Vilsmeier-Haack conditions, which is a type of acylation. sci-hub.se A zirconium-catalyzed synthesis has been developed for tetrasubstituted 1,3-diacylpyrroles from N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds, accommodating alkyl groups like isopropyl. acs.org

Alkylation of pyrroles can be more complex due to the possibility of polyalkylation and rearrangements. Friedel-Crafts tert-butylation of 1-(phenylsulfonyl)pyrrole gives the 3-tert-butyl derivative, while ethylation and isopropylation result in mixtures of 2- and 3-substituted products. cdnsciencepub.com A study on the alkylation of 3-acetyl-1H-pyrrole with isopropyl chloride in the presence of aluminum chloride yielded 3-acetyl-5-isopropyl-1H-pyrrole. thieme-connect.de This demonstrates the feasibility of introducing an isopropyl group at the 5-position of a 3-substituted pyrrole. N-alkylation of pyrroles is also a common reaction, often carried out using an alkyl halide in the presence of a base. nih.govvulcanchem.com

| Reaction | Substrate | Reagent | Product(s) | Yield | Reference |

| Alkylation | 3-Acetyl-1H-pyrrole | Isopropyl chloride, AlCl₃ | 3-Acetyl-5-isopropyl-1H-pyrrole | - | thieme-connect.de |

| Acylation | 1-Isopropyl-3-phenyl-1H-pyrrole derivative | POCl₃, DMF | 2-Formyl-1-isopropyl-3-phenyl-1H-pyrrole derivative | 45% | sci-hub.se |

| Alkylation | 1-(Phenylsulfonyl)pyrrole | Isopropyl chloride, Lewis Acid | Mixture of 2- and 3-isopropyl-1-(phenylsulfonyl)pyrrole | - | cdnsciencepub.com |

Formylation Reactions

The introduction of a formyl group (-CHO) onto the pyrrole ring, a key transformation in organic synthesis, is typically achieved through the Vilsmeier-Haack reaction. organic-chemistry.orgresearchgate.netijpcbs.com The regioselectivity of this reaction on N-alkylpyrroles is influenced by the steric bulk of the N-substituent. For N-isopropylpyrrole, an increase in the proportion of the 3-formyl product is observed compared to N-methylpyrrole. sci-hub.se

In the context of synthesizing HMG-CoA reductase inhibitors, a 1-isopropyl-3-phenyl-1H-pyrrole derivative was subjected to Vilsmeier-Haack formylation to produce the corresponding 2-carboxaldehyde. sci-hub.se This highlights that even with a substituent at the 3-position, formylation at the 2-position is achievable. The direct and efficient synthesis of pyrrole-3-carbaldehydes has also been reported through the Vilsmeier-Haack formylation of pyrroles using sterically crowded amides. jst.go.jp

Nucleophilic Reactions and Annulation Strategies

While the pyrrole ring is generally more susceptible to electrophilic attack, it can participate in nucleophilic reactions, particularly at the nitrogen atom. Annulation strategies involving pyrrole derivatives are also crucial for the construction of more complex heterocyclic systems. nih.govthieme-connect.depreprints.org

Reactions at the Nitrogen Atom

The nitrogen atom of the pyrrole ring, although its lone pair is part of the aromatic system, can exhibit nucleophilic character under certain conditions. uomus.edu.iq A significant reaction at the nitrogen atom is N-amination. A study on the synthesis of pyrrolo[2,1-f] thieme-connect.denih.govtriazines, which are precursors to antiviral drugs, demonstrated the successful N-amination of diethyl this compound-2,4-dicarboxylate. nih.gov This reaction was achieved using either O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine, leading to the corresponding N-aminopyrrole. nih.gov

N-alkylation is another common reaction at the pyrrole nitrogen. This is typically accomplished by treating the pyrrole with an alkyl halide in the presence of a base to deprotonate the N-H group, forming the more nucleophilic pyrrolide anion. This anion then undergoes nucleophilic substitution with the alkyl halide. nih.govresearchgate.net

| Reaction | Substrate | Reagent | Product | Reference |

| N-Amination | Diethyl this compound-2,4-dicarboxylate | O-(Diphenylphosphinyl)hydroxylamine or O-(Mesitylenesulfonyl)hydroxylamine | Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate | nih.gov |

Reactions Involving Lithiated Intermediates

The generation of lithiated intermediates from pyrrole substrates is a cornerstone of their functionalization. In the case of this compound, deprotonation can occur at either the nitrogen atom or a ring carbon, leading to distinct reactive species. The N-H proton of pyrrole is acidic (pKa ≈ 17), and its deprotonation with a strong base like n-butyllithium (n-BuLi) readily forms the N-lithiated pyrrolide anion. This species generally favors N-alkylation when treated with electrophiles in solvating media. wikipedia.org

However, the true synthetic utility is often realized through C-lithiation. For N-substituted pyrroles, direct metalation of the carbon atoms is more straightforward. wikipedia.org For N-unsubstituted pyrroles like this compound, achieving selective C-lithiation requires specific strategies, often involving N-protection followed by halogen-lithium exchange or directed ortho-metalation if a suitable directing group is present. Once formed, the C-lithiated intermediate is a potent nucleophile for creating new carbon-carbon and carbon-heteroatom bonds.

A powerful one-pot sequence involves lithiation, borylation, and subsequent Suzuki-Miyaura cross-coupling. nih.gov In this methodology, an aryl bromide can be treated with n-BuLi to form the lithiated species, which is then quenched with triisopropyl borate (B1201080) (B(OiPr)₃) to generate a lithium triisopropyl borate. nih.gov This borate can directly participate in palladium-catalyzed cross-coupling reactions with various aryl or heteroaryl halides, a process that can be applied to pyrrole substrates. nih.gov

A notable transformation involving lithiated intermediates is the anionic Fries rearrangement, or "pyrrole dance." This reaction occurs when N-acylpyrroles are treated with a strong lithium amide base, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂). rsc.org The process involves an intermolecular migration of the acyl group from the nitrogen to a carbon atom on the pyrrole ring. rsc.org For an N-acyl-3-isopropyl-1H-pyrrole, this could provide a route to C-acylated derivatives.

| Reaction Type | Reagents | Intermediate | Product Type | Reference |

| N-Metalation | n-BuLi, NaH, or KH | N-Pyrrolide | N-substituted pyrroles | wikipedia.org |

| Lithiation-Borylation-Coupling | 1. n-BuLi, 2. B(OiPr)₃, 3. Ar'X', Pd catalyst | Lithium Triisopropyl Borate | C-Arylated Pyrroles | nih.gov |

| Anionic Fries Rearrangement | LiN(SiMe₃)₂ (for N-acylpyrrole) | C-Lithiated species | C-Acylated Pyrroles | rsc.org |

Reactions Involving the Isopropyl Moiety

The isopropyl group at the 3-position is a relatively inert alkyl substituent, yet its reactivity can be harnessed under specific conditions, primarily through radical pathways or by influencing the reactivity of the pyrrole ring.

Oxidation and Reduction Pathways of the Side Chain

Direct oxidation of the isopropyl side chain on this compound is challenging due to the electron-rich nature of the pyrrole ring, which is itself susceptible to oxidation. However, selective oxidation of the side chain can be envisioned through radical mechanisms. The tertiary C-H bond on the isopropyl group is the most likely site for hydrogen abstraction due to the stability of the resulting tertiary radical. This principle is applied in side-chain halogenation reactions (discussed below) which can be a prelude to oxidation. Following halogenation, nucleophilic substitution with a hydroxide (B78521) source or hydrolysis could yield the corresponding tertiary alcohol, 3-(2-hydroxypropan-2-yl)-1H-pyrrole. stackexchange.com

Reduction of the isopropyl side chain is generally not a feasible transformation, as the group is already fully saturated. Such reactions would only be relevant if the side chain contained unsaturation or an oxygen-containing functional group.

Functionalization of the Isopropyl Group

Functionalization of the isopropyl group typically relies on initial radical halogenation, such as free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator. This reaction would selectively target the tertiary C-H bond, leading to the formation of 3-(2-bromo-2-propyl)-1H-pyrrole. This allylic-like halide would be susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. stackexchange.com However, competing elimination reactions to form 3-isopropenyl-1H-pyrrole could be a significant side reaction. stackexchange.com

An alternative approach to obtaining functionalized isopropyl side chains involves retrosynthesis. Instead of modifying a pre-existing isopropyl group, one could construct the pyrrole ring with an already functionalized side chain. For example, a Grignard reaction using a suitable 2-formylpyrrole and an ethyl magnesium bromide reagent could be employed to build a hydroxylated side chain. stackexchange.com

Cycloaddition Reactions and Pericyclic Processes

The aromatic character of the pyrrole ring significantly influences its participation in cycloaddition reactions. The disruption of the aromatic sextet required for pyrrole to act as a 4π component in reactions like the Diels-Alder cycloaddition imposes a high energetic barrier. ucla.edu

Diels-Alder Reactions (if applicable to pyrroles or their derivatives)

Pyrroles are generally reluctant dienes in [4+2] Diels-Alder cycloadditions. ucla.edu Simple pyrroles fail to react with many common dienophiles. To facilitate the reaction, several strategies can be employed:

Activation: The pyrrole ring can be made less aromatic and more diene-like by attaching an electron-withdrawing group to the nitrogen atom (e.g., acyl, sulfonyl). researchgate.net

Intramolecular Reactions: Tethering the diene (pyrrole) and dienophile together in the same molecule can entropically favor the cycloaddition. ucla.edu

Harsh Conditions: The use of high pressure or Lewis acid catalysis can promote the reaction. ucla.edu

N-protected pyrroles have been shown to react with powerful dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form the corresponding 7-azabicyclo[2.2.1]hepta-2,5-diene derivatives. researchgate.net These adducts are valuable intermediates for synthesizing complex nitrogen-containing molecules. researchgate.net

| Pyrrole Derivative | Dienophile | Conditions | Product | Reference |

| 1-Pyrrolyl fumarate | (Intramolecular) | 110 °C | Bicyclic adduct | ucla.edu |

| N-Boc-pyrrole | Dimethyl acetylenedicarboxylate | Heat | 7-Azabicyclo[2.2.1]heptadiene derivative | researchgate.net |

| N-Boc-pyrrole | Alkynes | Heat | N-bridged compounds | researchgate.net |

[X+Y] Cycloadditions

While its role as a diene is limited, the pyrrole ring can act as a 2π component (dipolarophile) in other cycloadditions, most notably 1,3-dipolar [3+2] cycloadditions. These reactions are a powerful method for constructing five-membered heterocyclic rings.

Metallo-azomethine ylides, for instance, can undergo cycloaddition with α,β-unsaturated carbonyl compounds to build substituted pyrrolidine (B122466) rings. researchgate.net Pyrrole and its derivatives can serve as the alkene component in these reactions. For example, the reaction of 2H-azirines with cyclic enols, catalyzed by copper(II), proceeds via a (3+2) cycloaddition to generate fused pyrrolo-scaffolds. mdpi.com Another example involves the Rh(II)-catalyzed reaction of vinyl N-triftosylhydrazones with pyrrole, which can lead to either [3+2] cycloaddition or α-C-H insertion products. researchgate.net

Furthermore, pyrrole derivatives can participate in multicomponent reactions. A squaramide-catalyzed asymmetric [2+2+1] cycloaddition has been reported between 3-hydroxy-1H-pyrrole-2,5-diones, nitrosobenzene, and ethyl diazoacetate, demonstrating the versatility of the pyrrole scaffold in complex ring-forming processes. mdpi.com

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| [3+2] Cycloaddition | 2H-Azirines + Cyclic Enols | Copper(II) | Fused Pyrrole Systems | mdpi.com |

| [3+2] Cycloaddition | Vinyl N-triftosylhydrazone + Pyrrole | Rh₂(esp)₂ | Dihydro-1H-pyrrolo[1,2-a]pyrrole | researchgate.net |

| [2+2+1] Cycloaddition | 3-Hydroxy-1H-pyrrole-2,5-dione + Nitrosobenzene + Ethyl Diazoacetate | Squaramide | Fused Oxazolidinone-pyrrolone | mdpi.com |

| 1,3-Dipolar Cycloaddition | Metallo-azomethine ylides + Alkenes | LiBr or AgOAc | Pyrrolidine-derivatives | researchgate.net |

Metalation and Cross-Coupling Chemistry

The introduction of metal substituents onto the pyrrole ring, a process known as metalation, is a critical step for subsequent cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgnih.gov For pyrrole systems, the nitrogen atom itself can act as a directing group, although its effectiveness can be influenced by the presence of other substituents and the choice of the metalating agent. uwindsor.ca

In the context of substituted pyrroles, the position of metalation is influenced by the directing group's strength and the inherent reactivity of the pyrrole ring. uwindsor.ca For π-electron rich heterocycles like pyrrole, lithiation predominantly occurs at the C2 position. uwindsor.ca However, the presence of a bulky substituent at a specific position can direct metalation to other sites. rsc.org The choice of the organolithium reagent and solvent is also crucial; for instance, alkyllithiums in coordinating solvents like THF are often used. uwindsor.ca While specific studies on the directed ortho-metalation of this compound are not extensively detailed in the provided results, the general principles of DoM on substituted pyrroles suggest that the isopropyl group at the 3-position would influence the regioselectivity of the metalation. nih.govuwindsor.ca

The resulting organolithium intermediate from the metalation of a substituted pyrrole is a versatile nucleophile that can react with various electrophiles to introduce a wide range of functional groups. organic-chemistry.org This two-step sequence of directed metalation followed by electrophilic quench provides a powerful method for the synthesis of polysubstituted pyrroles. nih.gov

Once a pyrrole ring is functionalized with a suitable group, such as a halogen or a boronic ester, it can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. anu.edu.au These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.com For pyrrole derivatives, this reaction is widely used to introduce aryl or heteroaryl substituents. nih.govmdpi.com The N-H functionality in pyrroles can sometimes lead to side reactions like debromination, making N-protection advantageous. nih.gov Protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) have been shown to be robust under Suzuki-Miyaura conditions, leading to high yields of the desired coupled products. nih.gov

A general procedure for the Suzuki-Miyaura coupling of a borylated pyrrole involves reacting it with an aryl or heteroaryl bromide using a palladium catalyst such as Pd(OAc)₂/SPhos or Pd(PPh₃)₄. mdpi.com The reaction is typically carried out in a suitable solvent system with a base. mdpi.commdpi.com

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. sioc-journal.cn While intermolecular Heck reactions on simple pyrroles can be challenging, intramolecular versions have been successfully developed for the synthesis of fused ring systems. sioc-journal.cnnih.gov For instance, the palladium-catalyzed intramolecular Heck reaction of C2-tethered pyrroles has been used to synthesize spiro-pyrrolidine-oxindole derivatives. sioc-journal.cn Asymmetric versions of the intramolecular Heck reaction of pyrrole derivatives have also been developed, affording chiral pyrroline (B1223166) derivatives with high enantioselectivity. nih.govacs.org

Sonogashira Coupling:

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgarabjchem.org This reaction has been applied to the synthesis of various alkynyl-substituted pyrroles. organic-chemistry.orgmdpi.com For example, 1,2,4-substituted pyrroles can be synthesized through a one-pot Sonogashira coupling followed by an acid-catalyzed cyclization. organic-chemistry.org The reaction conditions are generally mild, and a variety of functional groups are tolerated. organic-chemistry.orgarabjchem.org

Stille Coupling:

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. rsc.orgthieme-connect.com This method has been used to introduce various substituents onto the pyrrole ring. nih.govcore.ac.uk For instance, pyrrolylsulfonium salts have been demonstrated to be effective pseudohalide coupling partners in Stille reactions with aryl, heteroaryl, and alkynylstannanes. rsc.org The reaction offers a pathway to functionalized pyrroles that might be difficult to access through other means. rsc.orgnih.gov

A summary of representative cross-coupling reactions involving pyrrole derivatives is presented in the table below.

Ring-Opening and Rearrangement Reactions of this compound

While pyrrole is an aromatic and relatively stable heterocycle, it can undergo ring-opening and rearrangement reactions under specific conditions. These transformations can be synthetically useful for accessing different molecular scaffolds.

One notable rearrangement is the Ciamician-Dennstedt rearrangement, where pyrroles react with carbenes, such as dichlorocarbene, to form a dihalocyclopropane intermediate. wikipedia.org This intermediate can then break down to form a 3-halopyridine. wikipedia.org

Rearrangement reactions can also be catalyzed by enzymes. For example, cytochrome P450 enzymes have been shown to catalyze the oxidative rearrangement of a fused pyrrole ring in a pyrrolotriazine drug candidate. nih.gov

In the context of substituted pyrroles, rearrangement of substituent positions can occur under Friedel-Crafts alkylation conditions. For instance, the isopropylation of methyl 2-pyrrolecarboxylate can lead to a mixture of isomers, and rearrangement of the isopropyl group has been observed. cdnsciencepub.com Specifically, the 4-isopropyl isomer can rearrange to the 5-isopropyl isomer. cdnsciencepub.com This suggests that the position of the isopropyl group on the pyrrole ring may not be static under certain acidic or catalytic conditions.

While specific studies on the ring-opening and rearrangement reactions of this compound itself are not extensively covered in the search results, the general reactivity patterns of substituted pyrroles suggest that such transformations are plausible and could be induced by appropriate reagents or catalysts.

Table of Compounds

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for probing the structure of 3-isopropyl-1H-pyrrole at the atomic level. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provide detailed information on the connectivity and spatial relationships of atoms within the molecule. organicchemistrydata.org

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment and Conformational Analysis

Multi-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the compound's conformation. ipb.pt

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. nanalysis.com For this compound, COSY would show correlations between the methine proton of the isopropyl group and its two methyl groups. It would also reveal couplings between the protons on the pyrrole (B145914) ring (H2, H4, and H5), confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. hmdb.canih.gov This experiment is crucial for assigning the ¹³C signals based on the already-assigned ¹H signals. For instance, it would link the ¹H signal of the N-H proton to no carbon, the H2 proton to the C2 carbon, the H4 proton to the C4 carbon, and so on.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons over two or three bonds (²J_CH and ³J_CH). libretexts.orgblogspot.com This is particularly valuable for identifying quaternary (non-protonated) carbons and for connecting different spin systems. libretexts.org In this compound, HMBC correlations would be observed from the isopropyl methyl protons to the isopropyl methine carbon and to the C3 of the pyrrole ring. Correlations from the H2 and H5 protons to the C3 and C4 carbons would firmly establish the position of the isopropyl substituent.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing through-space correlations rather than through-bond correlations. ethernet.edu.etbbhegdecollege.com NOESY is critical for conformational analysis. It could be used to determine the preferred orientation of the isopropyl group relative to the plane of the pyrrole ring by observing NOEs between the isopropyl protons and the protons on the pyrrole ring (e.g., H2 and H4).

The following table summarizes the expected 2D NMR correlations for the structural assignment of this compound.

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | Key HMBC Correlations (with ¹³C) | Key NOESY Correlations (with ¹H) |

| N-H | H2, H5 | - | C2, C5 | H2, H5 |

| H2 | H4 (weak), N-H | C2 | C3, C4, C5 | H4, Isopropyl-CH |

| H4 | H5, H2 (weak) | C4 | C2, C3, C5, Isopropyl-CH | H5, Isopropyl-CH |

| H5 | H4, N-H | C5 | C3, C4 | H4, N-H |

| Isopropyl-CH | Isopropyl-CH₃ | Isopropyl-CH | C3, C4, Isopropyl-CH₃ | H2, H4, Isopropyl-CH₃ |

| Isopropyl-CH₃ | Isopropyl-CH | Isopropyl-CH₃ | C3, Isopropyl-CH | Isopropyl-CH |

Solid-State NMR Spectroscopy of this compound and its Complexes

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics of molecules in the solid phase. mdpi.comrug.nl Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are typically employed. kpi.ua

For this compound, ¹³C CP/MAS ssNMR could be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Characterize Molecular Packing: The chemical shifts in ssNMR are sensitive to the local electronic environment, which is influenced by how the molecules are arranged in the crystal lattice.

Study Dynamics: Variable-temperature ssNMR experiments can probe molecular motions in the solid state, such as the rotation of the isopropyl group or the pyrrole ring. acs.org

In the context of complexes, for example with metal ions or other host molecules, ssNMR is a powerful tool. ¹⁵N ssNMR could be particularly informative, as the ¹⁵N chemical shift is highly sensitive to hydrogen bonding and coordination at the nitrogen atom. publish.csiro.au Studies on related polypyrrole systems have demonstrated the utility of ssNMR in characterizing the structure and electronic properties of both neutral and oxidized forms. kpi.ua

Dynamic NMR Studies (if relevant to internal rotations or tautomerism)

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur at rates comparable to the NMR timescale, allowing for the determination of kinetic and thermodynamic parameters. clockss.org For this compound, two main dynamic processes could be relevant:

Tautomerism: The pyrrole ring can undergo prototropic tautomerism, where the N-H proton migrates to a carbon atom (C2 or C3) to form a transient 2H- or 3H-pyrrole tautomer. While the 1H-tautomer is overwhelmingly dominant for unsubstituted pyrrole, the kinetics of this exchange can be studied. However, this process is generally slow on the NMR timescale unless catalyzed. clockss.org More relevant is the potential for intermolecular proton exchange, which can be studied by observing the exchange rate of the N-H proton with protic solvents or by using techniques like saturation transfer. The tautomeric equilibrium in related heterocyclic systems like benzimidazoles has been extensively studied using NMR. mdpi.com

Internal Rotation: The isopropyl group attached to the pyrrole ring is not fixed in a single conformation. It can rotate around the C3-C(isopropyl) single bond. If the energy barrier to this rotation is sufficiently high, separate signals for the two methyl groups of the isopropyl substituent might be observed at low temperatures (diastereotopic methyls). As the temperature is raised, the rotation becomes faster on the NMR timescale, leading to the coalescence of these signals into a single averaged signal. By analyzing the line shapes of the spectra at different temperatures (lineshape analysis), the activation energy for this internal rotation can be calculated.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are excellent for identifying functional groups and can also provide information about molecular conformation. publish.csiro.auresearchgate.net

Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its specific functional groups and structural motifs. The analysis of substituted pyrroles provides a solid basis for these assignments. osi.lvresearchgate.net

N-H Vibrations: A key feature is the N-H stretching vibration (νN-H), which typically appears as a sharp band in the 3300-3500 cm⁻¹ region in the IR spectrum. Its exact position is sensitive to hydrogen bonding. osi.lv The N-H bending vibration (δN-H) is expected at lower frequencies.

C-H Vibrations: Two types of C-H stretching vibrations are present: aromatic C-H stretching from the pyrrole ring (typically 3100-3150 cm⁻¹) and aliphatic C-H stretching from the isopropyl group (2850-3000 cm⁻¹). libretexts.org C-H bending vibrations (out-of-plane and in-plane) for the pyrrole ring are characteristic and appear in the fingerprint region (< 1500 cm⁻¹).

Pyrrole Ring Vibrations: The pyrrole ring itself gives rise to several characteristic stretching and deformation modes. Ring stretching vibrations (νC=C and νC-C) typically appear in the 1400-1600 cm⁻¹ region. publish.csiro.au

Isopropyl Group Vibrations: The isopropyl group will show characteristic C-H bending vibrations, including a symmetric deformation often seen near 1385 cm⁻¹ and an asymmetric deformation near 1465 cm⁻¹.

The following table lists the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Stretching (ν) | N-H | 3300 - 3500 | Medium-Strong |

| Stretching (ν) | Aromatic C-H | 3100 - 3150 | Medium-Weak |

| Stretching (ν) | Aliphatic C-H | 2850 - 3000 | Strong |

| Stretching (ν) | C=C / C-N (Ring) | 1400 - 1600 | Medium-Strong |

| Bending (δ) | Aliphatic C-H (asymm.) | ~1465 | Medium |

| Bending (δ) | Aliphatic C-H (symm.) | ~1385 | Medium |

| Bending (δ) | In-plane N-H | ~1100-1200 | Medium |

| Bending (γ) | Out-of-plane C-H | 700 - 900 | Strong |

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can be a tool for conformational analysis, especially when combined with theoretical calculations. irdg.org For this compound, the primary conformational flexibility lies in the rotation of the isopropyl group around its bond to the pyrrole ring.

Different rotational conformers (rotamers) will have slightly different vibrational frequencies due to changes in steric interactions and electronic effects. The methodology involves:

Computational Modeling: Calculating the vibrational frequencies for different stable conformers of the molecule using methods like Density Functional Theory (DFT).

Spectral Comparison: Comparing the calculated spectra of each conformer with the experimentally obtained IR and Raman spectra.

Conformer Assignment: The conformer whose calculated spectrum best matches the experimental one is identified as the most populated conformer in the sample.

This approach can help determine the preferred orientation of the isopropyl group, for instance, whether one of the methyl groups or the methine hydrogen eclipses the pyrrole ring in the lowest energy state.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. scispace.com For this compound, both high-resolution and tandem mass spectrometry are instrumental in confirming its elemental composition and understanding its gas-phase ion chemistry.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places, which allows for the determination of a molecule's elemental formula. measurlabs.combioanalysis-zone.com This precision is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas (isobars). bioanalysis-zone.comnih.gov For this compound (C7H11N), HRMS can confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass.

Predicted HRMS data for various adducts of this compound highlight the expected mass-to-charge ratios (m/z) that would be observed. uni.lu This information is foundational for identifying the compound in complex mixtures and for confirming the identity of synthesized products. dicp.ac.cnrsc.org

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

This table presents the predicted mass-to-charge ratio (m/z) and collision cross-section (CCS) values for various ionized forms of this compound.

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 110.09643 | 122.6 |

| [M+Na]⁺ | 132.07837 | 130.1 |

| [M-H]⁻ | 108.08187 | 123.6 |

| [M+NH₄]⁺ | 127.12297 | 145.2 |

| [M+K]⁺ | 148.05231 | 128.6 |

Data sourced from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. scispace.comsisweb.com This process provides detailed information about the molecule's structure and chemical bonds. researchgate.net

For this compound, the protonated molecule [M+H]⁺ (m/z 110.09643) would be selected as the precursor ion. The fragmentation pathways would likely be dominated by the cleavage of the isopropyl group, which is a common fragmentation pattern for alkyl-substituted aromatic compounds. Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z ~95. This occurs via cleavage of one of the C-C bonds within the isopropyl group.

Loss of propene (C₃H₆): A characteristic rearrangement and cleavage for isopropyl-substituted rings, leading to a protonated pyrrole fragment at m/z ~68.

Ring cleavage: The pyrrole ring itself can fragment, typically involving the loss of neutral molecules like hydrogen cyanide (HCN), leading to smaller fragment ions. scispace.com

By studying these fragmentation patterns, which are often investigated using various collision energies, a detailed mechanistic understanding of the ion's dissociation can be constructed. researchgate.netresearchgate.net This data is invaluable for the structural confirmation of novel synthesized derivatives and for identifying isomers, as different substitution patterns on the pyrrole ring will yield distinct MS/MS spectra. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, probes the electronic structure of molecules. It provides information on electronic transitions, conjugation, and the fate of excited electronic states.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to the promotion of electrons from ground to excited states. For pyrrole and its simple alkyl derivatives, the primary electronic transitions are π→π* transitions within the aromatic ring. The spectrum of the parent pyrrole ring shows characteristic absorption bands in the ultraviolet region.

The introduction of an isopropyl group at the C-3 position is expected to have a modest effect on the electronic spectrum. As an electron-donating alkyl group, it can cause a small red shift (bathochromic shift) of the absorption maxima compared to unsubstituted pyrrole. researchgate.net The extent of this shift is generally minor for simple alkyl groups.

In more complex derivatives where the this compound moiety is part of a larger conjugated system, such as in porphyrins or BODIPY dyes, the effects on electronic transitions become much more pronounced. researchgate.netbeilstein-journals.org In these systems, the extended π-conjugation leads to strong absorption bands that are significantly shifted into the visible region of the spectrum. beilstein-journals.orgresearchgate.net The electronic properties can be further tuned by the nature of other substituents on the pyrrole ring or linked aromatic systems. frontiersin.org

Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. While simple pyrroles are typically weakly fluorescent, their derivatives are core components of many highly fluorescent dyes. rsc.orgmdpi.com The photophysical properties, such as fluorescence quantum yield (Φfl), excited-state lifetime (τ), and Stokes shift, are highly dependent on the molecular structure. mdpi.com

For derivatives of this compound incorporated into larger chromophores, the isopropyl group can influence these properties. It can affect the rigidity of the scaffold and the rates of non-radiative decay processes. For instance, in molecular rotors, the steric bulk of substituents can impact the degree of internal rotation, which in turn affects the fluorescence quantum yield in different environments. frontiersin.org The photochemical reactivity of pyrrole-containing compounds is also a subject of significant interest, with applications in photoredox catalysis where the pyrrole moiety can act as a ligand or a reactive component. caltech.edu

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms within a crystalline solid. While obtaining a single crystal of the parent this compound can be challenging, numerous studies have reported the crystal structures of its more complex derivatives. sioc-journal.cnmdpi.com This technique confirms the molecular connectivity and provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and packing in the solid state. researchgate.netnih.gov

Table 2: Representative Crystallographic Data for this compound Derivatives

This table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction analysis of various pyrrole derivatives containing an isopropyl or related substituent.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| 1,2-dimethyl-4-isopropyl-5-phenyl-3-acetyl pyrrole | C₁₉H₂₃NO | Monoclinic | P2₁/n | a=11.396 Å, b=10.592 Å, c=14.418 Å, β=106.33° | sioc-journal.cn |

| Ethyl 2-cyano-5-isopropyl-1-(2-(methylamino)phenyl)pyrrole-4-carboxylate | C₂₀H₂₂N₄O₂ | Monoclinic | P2₁/c | a=16.324 Å, b=7.994 Å, c=15.938 Å, β=108.85° | mdpi.com |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

As of the current literature survey, a specific single-crystal X-ray diffraction study for the parent compound, this compound, has not been reported. The PubChem entry for this compound (CID 13165124) does not list any associated crystal structure data. uni.lu

However, the structural elucidation of various substituted this compound derivatives has been successfully achieved using SCXRD. For instance, the crystal structures of several more complex pyrroles containing an isopropyl group have been determined, providing insights into how different substituents influence the molecular packing and intermolecular interactions in the solid state. dicp.ac.cnnih.gov For example, the analysis of 3-nitro-1-(triisopropylsilyl)-1H-pyrrole revealed a monoclinic crystal system with specific unit cell dimensions, demonstrating the level of detail that can be obtained. researchgate.net While this data is not directly transferable to this compound, it underscores the utility of the technique within this class of compounds. The study of more complex systems, such as those involving N-substituted pyrrole dicarboxylates, further highlights how SCXRD can confirm molecular geometry and substituent orientation. nih.gov

The general process of SCXRD involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data, often at low temperatures to minimize thermal vibrations. uol.de The resulting data is then processed to generate a structural model of the molecule.

While specific crystallographic data for this compound is not available, hypothetical data based on related structures can be presented to illustrate the type of information obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.0 |

| Volume (ų) | 845.9 |

| Z | 4 |

Note: This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

Co-crystallization Studies (if relevant to host-guest chemistry)

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecular components in a stoichiometric ratio within the same crystal lattice. rsc.org These multi-component crystals, known as co-crystals, are held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net The study of co-crystals is a significant area of crystal engineering and is particularly relevant in the pharmaceutical industry for its potential to modify the physicochemical properties of active pharmaceutical ingredients (APIs). japer.ingoogle.com

Host-guest chemistry, a broader field, involves the formation of a complex between a "host" molecule with a binding cavity and a "guest" molecule that fits within it. u-tokyo.ac.jp Co-crystallization can be a method to achieve and study these host-guest interactions in the solid state. nih.gov

A review of the available scientific literature indicates that no specific co-crystallization or host-guest chemistry studies involving this compound as a primary component have been published.

However, the pyrrole scaffold itself is known to participate in co-crystallization. For example, co-crystals of unsubstituted pyrrole with hexafluorobenzene (B1203771) have been successfully grown and analyzed, demonstrating the ability of the pyrrole ring to form structured crystalline adducts through intermolecular interactions. nih.gov This study highlights that even simple aromatic heterocycles can form complex solid-state structures with other molecules.

Given the interest in modifying the properties of molecular solids, future research could explore the co-crystallization of this compound with various co-formers to investigate its behavior in forming new crystalline phases with potentially altered physical properties.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hexafluorobenzene |

An in-depth analysis of the chemical compound this compound through the lens of theoretical and computational chemistry reveals significant insights into its electronic structure, stability, and aromatic character. These computational studies are essential for predicting the molecule's behavior and properties, guiding further experimental work.

Chemical Reactivity and Synthetic Applications

Electrophilic Substitution Reactions

Pyrroles readily undergo electrophilic substitution reactions, with a preference for the α-positions (2 and 5) due to the greater stabilization of the intermediate carbocation. In this compound, the 2- and 5-positions are available for substitution. The isopropyl group, being an electron-donating group, will further activate the ring towards electrophilic attack. However, its steric bulk might influence the regioselectivity of the substitution, potentially favoring the less hindered 5-position over the 2-position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. numberanalytics.comresearchgate.net

N-Functionalization

The nitrogen atom of the pyrrole ring can be functionalized through various reactions. Deprotonation with a strong base followed by reaction with an electrophile can introduce a substituent on the nitrogen. This N-functionalization is a common strategy to modify the properties of the pyrrole or to introduce a protecting group.

Role as a Building Block in Organic Synthesis

This compound and its derivatives serve as valuable intermediates in the synthesis of more complex molecules. chemimpex.com The pyrrole ring can be incorporated into larger molecular frameworks, and the isopropyl group can be a key structural element or a handle for further transformations. For instance, substituted pyrroles are used in the synthesis of porphyrins and other macrocyclic compounds. The ability to functionalize the pyrrole ring at various positions allows for the construction of a diverse range of target molecules. researchgate.netrsc.org

Applications in Advanced Materials and Specialized Chemical Systems

The strategic incorporation of the 3-isopropyl-1H-pyrrole moiety into complex molecular frameworks has unlocked significant potential in the development of advanced materials and specialized chemical systems. Its unique structural and electronic properties make it a valuable component in natural product synthesis, ligand design, and the creation of novel polymeric materials.

Conclusion and Future Perspectives in 3 Isopropyl 1h Pyrrole Research

Summary of Key Research Findings and Contributions

Direct research focused exclusively on 3-isopropyl-1H-pyrrole is sparse in the current scientific literature. uni.lu However, significant contributions to the understanding of 3-substituted pyrroles provide a foundation for inferring the chemical behavior and potential of this specific compound.

Key findings in the broader field of 3-alkylpyrroles include advancements in synthetic methodologies. The synthesis of 3-substituted pyrroles can be challenging due to the preferential electrophilic substitution at the C2 (α) position of the pyrrole (B145914) ring. wikipedia.org To overcome this, researchers have developed methods involving the use of protecting groups on the pyrrole nitrogen, such as the triisopropylsilyl group, to direct substitution to the C3 (β) position. johnshopkins.edu Halogen-metal exchange reactions of 3-bromo-1-(triisopropylsilyl)pyrrole (B1272388) have emerged as a viable route to introduce various substituents at the 3-position. johnshopkins.edu Additionally, multicomponent reactions and cycloaddition strategies, such as the Van Leusen reaction using tosylmethyl isocyanides (TosMICs), offer versatile pathways to polysubstituted pyrroles, including those with substitution at the 3-position. nih.govbohrium.com

The reactivity of the pyrrole ring is heavily influenced by its substituents. Alkyl groups, such as the isopropyl group, are electron-donating and can increase the electron density of the pyrrole ring, potentially influencing its reactivity in electrophilic substitution and other reactions. The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen has been explored, revealing that oxidation can lead to dimerization or substitution reactions, with the site of substitution being the 3-position in some cases. nih.gov

While specific biological activities for this compound have not been detailed, the broader class of pyrrole derivatives is known for a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govnih.govresearchgate.netderpharmachemica.com The substitution pattern on the pyrrole ring is a critical determinant of its biological function.

Unresolved Challenges and Open Questions

The primary challenge in the study of this compound is the lack of dedicated research. This absence of specific data leads to several open questions:

Optimal Synthetic Routes: While general methods for synthesizing 3-substituted pyrroles exist, the most efficient, scalable, and cost-effective method for the specific synthesis of this compound has not been established.

Detailed Reactivity Profile: The precise influence of the 3-isopropyl group on the electronic properties and reactivity of the pyrrole ring remains to be quantitatively determined. How does this specific alkyl group affect the regioselectivity of further functionalization?

Spectroscopic and Physicochemical Characterization: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical properties (pKa, solubility, stability) for this compound are not readily available in the literature. uni.lu

Biological Activity and Potential Applications: The biological profile of this compound is entirely speculative at this point. Does it possess any of the antimicrobial, anticancer, or other pharmacological activities observed in other substituted pyrroles?

Material Science Applications: The potential for this compound as a monomer for conducting polymers or as a component in advanced materials is unknown.

Promising Avenues for Future Academic Inquiry

The current knowledge gaps surrounding this compound present numerous opportunities for future research.

| Research Area | Description | Potential Methods |

| Synthetic Methodology | Development and optimization of a high-yield, selective synthesis of this compound. | Investigation of various catalytic systems, including transition metal-catalyzed cross-coupling reactions and optimization of existing multicomponent reaction protocols. |

| Mechanistic Studies | In-depth investigation of the electronic and steric effects of the 3-isopropyl group on the reactivity of the pyrrole ring. | Computational studies (DFT calculations) to model electron distribution and reaction pathways, coupled with experimental kinetic studies. |

| Biological Screening | Systematic evaluation of the biological activity of this compound and its derivatives against a range of targets. | High-throughput screening against various cancer cell lines, bacterial and fungal strains, and key enzymes involved in disease pathways. |

| Polymer Chemistry | Exploration of the electropolymerization of this compound to synthesize novel conducting polymers. | Cyclic voltammetry and other electrochemical techniques to study polymerization and characterize the resulting polymer's conductivity and stability. |

| Functionalization | Development of methods for the selective functionalization of the this compound scaffold at other positions of the ring. | Catalytic C-H activation and functionalization techniques to introduce new functionalities and build molecular complexity. nih.gov |

A particularly promising area of inquiry is the catalytic functionalization of the C-H bonds of the pyrrole ring. Recent advances in this area could provide a direct route to novel derivatives of this compound, which could then be screened for interesting biological or material properties. nih.gov

Potential Impact on Related Fields of Chemical Science

Focused research into this compound has the potential to impact several related fields:

Medicinal Chemistry: The discovery of novel biological activities for this compound or its derivatives could lead to the development of new therapeutic agents. The pyrrole scaffold is a well-established pharmacophore, and understanding the contribution of the 3-isopropyl group could inform the design of more potent and selective drugs. nih.gov

Materials Science: Substituted pyrroles are precursors to conducting polymers with applications in electronics, sensors, and energy storage. The isopropyl group could modify the solubility, processability, and electronic properties of the resulting polypyrrole, potentially leading to materials with enhanced performance. colab.ws

Organic Synthesis: The development of novel synthetic methods for this compound could be applicable to the synthesis of other 3-substituted pyrroles, expanding the toolkit available to synthetic organic chemists.

Chemical Biology: If this compound is found to have a specific biological activity, it could be used as a chemical probe to study biological pathways and protein function.

Q & A

Q. What are the established synthetic routes for 3-isopropyl-1H-pyrrole, and how can reaction conditions be optimized?

The synthesis of pyrrole derivatives often involves cyclization or functionalization of pre-existing heterocycles. A representative method involves refluxing precursors with chloranil (a dehydrogenation agent) in xylene for 25–30 hours, followed by alkaline workup, organic layer separation, and purification via recrystallization (e.g., methanol) . Optimization may include adjusting reaction time, temperature, or solvent polarity. For instance, microwave-assisted synthesis under inert atmospheres can enhance yield and purity in related pyrrole systems .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. For example, -NMR peaks for pyrrole protons typically appear in the δ 6.0–7.0 ppm range, while isopropyl groups show characteristic splits near δ 1.2–1.5 ppm . Infrared (IR) spectroscopy can confirm functional groups, such as N-H stretches (~3400 cm) and aromatic C-H vibrations. Mass spectrometry (MS) provides molecular weight validation (e.g., calculated for CHN: 109.09 g/mol) .

Q. What safety protocols should be followed when handling this compound?

Personal protective equipment (PPE) is mandatory: use NIOSH/EN 166-compliant safety glasses, gloves, and face shields. In case of skin contact, wash thoroughly with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Dispose of waste via licensed facilities, as recommended for similar pyrrole compounds .

Advanced Research Questions

Q. How can synthetic challenges in this compound functionalization be addressed?

Functionalizing the pyrrole ring requires careful control of regioselectivity. For example, electrophilic substitution at the α-position (C2/C5) is favored, but steric hindrance from the isopropyl group may shift reactivity. Advanced methods include:

- Directed ortho-metalation : Use organometallic reagents to introduce substituents .

- Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig catalysis for aryl/alkyl group addition .

Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalysts (e.g., Pd(PPh)) to minimize side products .

Q. How can contradictory spectroscopic or synthetic yield data be resolved?

Discrepancies often arise from impurities or isomer formation. Strategies include:

- High-resolution MS or 2D NMR (COSY, HSQC) to distinguish structural isomers .

- Reaction parameter screening : Test solvent polarity (e.g., DMF vs. toluene) or temperature gradients to identify optimal conditions .

- Computational modeling : Use DFT calculations to predict regioselectivity and compare with experimental data .

Q. What methodologies are used to explore structure-activity relationships (SAR) for this compound derivatives?

SAR studies typically involve:

- Bioisosteric replacement : Swap the isopropyl group with other alkyl/aryl moieties to assess pharmacological effects .

- Pharmacophore mapping : Use X-ray crystallography (e.g., analogs in ) or docking simulations to identify binding motifs.

- In vitro assays : Test derivatives for antimicrobial or anticancer activity, referencing protocols from pyrrole-thiazole hybrids .

Q. How can environmental and metabolic stability of this compound be evaluated?

- Persistence testing : Use OECD 301B (ready biodegradability) or soil column studies to assess environmental mobility .

- Metabolic profiling : Incubate with liver microsomes and analyze via LC-MS for metabolite identification .

Note: Existing data on ecological toxicity for similar pyrroles are limited, necessitating custom assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products